

Spectroscopic Analysis of 2,6-Diethyl-N-(2-propoxyethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diethyl-N-(2-propoxyethyl)aniline

Cat. No.: B1592339

[Get Quote](#)

In the realm of pharmaceutical and agrochemical research, the precise structural elucidation of organic molecules is paramount for understanding their reactivity, efficacy, and safety. This guide provides a comparative spectroscopic analysis of **2,6-Diethyl-N-(2-propoxyethyl)aniline**, a key intermediate in the synthesis of the herbicide pretilachlor.^[1] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide utilizes predicted spectroscopic data based on established principles and compares it with experimental data from structurally related compounds: 2,6-diethylaniline and N-ethyl-2,6-diethylaniline.

This comparative approach offers researchers a valuable reference for the characterization and quality control of **2,6-Diethyl-N-(2-propoxyethyl)aniline** and similar N-substituted aniline derivatives.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **2,6-Diethyl-N-(2-propoxyethyl)aniline**, alongside experimental data for 2,6-diethylaniline and N-ethyl-2,6-diethylaniline for comparative analysis.

¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment

of hydrogen atoms.[\[2\]](#)

Compound	Functional Group	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
2,6-Diethyl-N-(2-propoxyethyl) aniline (Predicted)	Ar-H	6.90 - 7.10	m	3H	-
N-CH ₂	~3.35	t	2H	~6.0	
O-CH ₂ (propoxy)	~3.50	t	2H	~6.0	
O-CH ₂ (ethyl)	~3.40	t	2H	~6.7	
Ar-CH ₂	2.50 - 2.60	q	4H	~7.6	
CH ₂ (propoxy)	1.50 - 1.60	sextet	2H	~7.0	
Ar-CH ₂ -CH ₃	1.15 - 1.25	t	6H	~7.6	
CH ₃ (propoxy)	0.85 - 0.95	t	3H	~7.4	
2,6-Diethylaniline [3]	Ar-H	6.95 (t), 6.63 (d)	m	3H	7.6
NH ₂	3.65	s	2H	-	
Ar-CH ₂	2.56	q	4H	7.6	
Ar-CH ₂ -CH ₃	1.22	t	6H	7.6	
N-Ethyl-2,6-diethylaniline[4]	Ar-H	6.83 (d), 6.65 (t)	m	3H	7.7
N-CH ₂	2.87	q	2H	6.9	
Ar-CH ₂	2.41, 2.52	q	4H	7.4	

N-CH ₂ -CH ₃	1.22	t	3H	6.9
Ar-CH ₂ -CH ₃	1.15	t	6H	7.4

¹³C NMR Spectroscopic Data

Carbon NMR complements ¹H NMR by providing information about the carbon skeleton of a molecule.^[2]

Compound	Carbon Atom	Chemical Shift (δ , ppm)
2,6-Diethyl-N-(2-propoxyethyl)aniline (Predicted)	Ar-C (quaternary)	~145.0
Ar-C (quaternary)	~128.0	
Ar-CH	~126.0	
Ar-CH	~120.0	
O-CH ₂ (propoxy)	~72.0	
O-CH ₂ (ethyl)	~70.0	
N-CH ₂	~48.0	
Ar-CH ₂	~24.0	
CH ₂ (propoxy)	~22.0	
Ar-CH ₂ -CH ₃	~14.0	
CH ₃ (propoxy)	~10.0	
N-Ethyl-2,6-diethylaniline[4]	Ar-C (quaternary)	140.6, 136.6
Ar-CH	128.0, 125.9, 125.5	
N-CH ₂	44.1, 40.9	
Ar-CH ₂	22.3	
N-CH ₂ -CH ₃	13.4	
Ar-CH ₂ -CH ₃	11.5	

IR Spectroscopic Data

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation.

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
2,6-Diethyl-N-(2-propoxyethyl)aniline (Predicted)	C-H (aromatic)	3000 - 3100
	C-H (aliphatic)	2850 - 3000
	C=C (aromatic)	1500 - 1600
	C-N (stretch)	1250 - 1350
	C-O (ether)	1050 - 1150
2,6-Diethylaniline	N-H (stretch)	3350 - 3500 (doublet)
	C-H (aromatic)	3000 - 3100
	C-H (aliphatic)	2850 - 3000
	N-H (bend)	1600 - 1650
	C=C (aromatic)	1500 - 1600
	C-N (stretch)	1250 - 1350
N-Ethyl-2,6-diethylaniline	N-H (stretch)	~3400 (secondary amine)
	C-H (aromatic)	3000 - 3100
	C-H (aliphatic)	2850 - 3000
	C=C (aromatic)	1500 - 1600
	C-N (stretch)	1250 - 1350

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

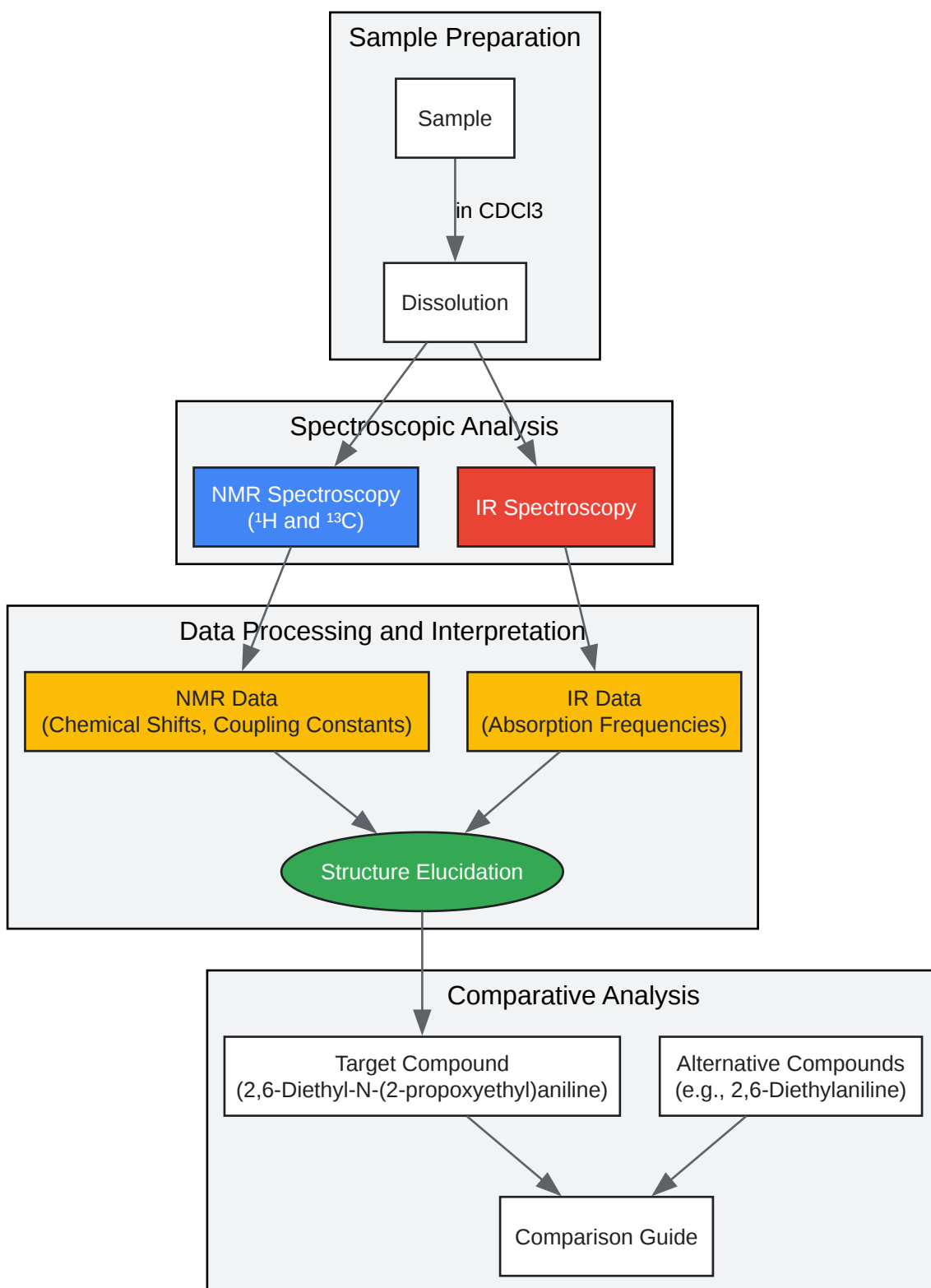
- **Sample Preparation:** Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy[5]

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer.
- **Sample Preparation:** For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum should be acquired and subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of aniline derivatives.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis and Comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Diethyl-N-(2-propoxyethyl)aniline | 61874-13-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,6-Diethylaniline(579-66-8) 1H NMR spectrum [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Diethyl-N-(2-propoxyethyl)aniline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592339#spectroscopic-analysis-nmr-ir-of-2-6-diethyl-n-2-propoxyethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com